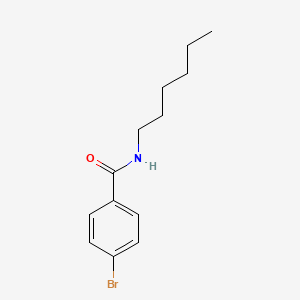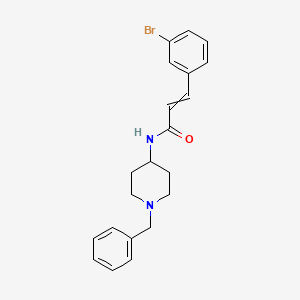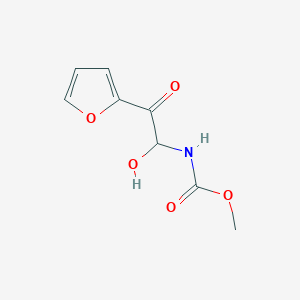
(2-FURAN-2-YL-1-HYDROXY-2-OXO-ETHYL)-CARBAMIC ACID METHYL ESTER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-FURAN-2-YL-1-HYDROXY-2-OXO-ETHYL)-CARBAMIC ACID METHYL ESTER is an organic compound that belongs to the class of carbamates It is characterized by the presence of a furan ring, a hydroxy group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-FURAN-2-YL-1-HYDROXY-2-OXO-ETHYL)-CARBAMIC ACID METHYL ESTER typically involves the reaction of furfural with appropriate reagents under controlled conditions. One common method involves the reaction of furfural with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of eco-friendly reagents and adherence to green chemistry principles are often emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2-FURAN-2-YL-1-HYDROXY-2-OXO-ETHYL)-CARBAMIC ACID METHYL ESTER undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the furan ring and the hydroxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the furan ring, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl group, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols replace the leaving group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield carboxylic acids, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
(2-FURAN-2-YL-1-HYDROXY-2-OXO-ETHYL)-CARBAMIC ACID METHYL ESTER has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition, antimicrobial properties, and other biological effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (2-FURAN-2-YL-1-HYDROXY-2-OXO-ETHYL)-CARBAMIC ACID METHYL ESTER involves its interaction with specific molecular targets and pathways. The furan ring and carbamate group play crucial roles in its reactivity and binding affinity. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Furfural: An aldehyde derived from furan, used as a precursor in the synthesis of various chemicals.
Hydroxymethylfurfural: A derivative of furfural with a hydroxymethyl group, known for its applications in the production of biofuels and renewable chemicals.
Methoxymethylfurfural: Another derivative of furfural, used in similar applications as hydroxymethylfurfural.
Uniqueness
(2-FURAN-2-YL-1-HYDROXY-2-OXO-ETHYL)-CARBAMIC ACID METHYL ESTER is unique due to the presence of both a carbamate group and a furan ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9NO5 |
|---|---|
Molecular Weight |
199.16 g/mol |
IUPAC Name |
methyl N-[2-(furan-2-yl)-1-hydroxy-2-oxoethyl]carbamate |
InChI |
InChI=1S/C8H9NO5/c1-13-8(12)9-7(11)6(10)5-3-2-4-14-5/h2-4,7,11H,1H3,(H,9,12) |
InChI Key |
WUSCHTAIJPBBNA-UHFFFAOYSA-N |
SMILES |
COC(=O)NC(C(=O)C1=CC=CO1)O |
Canonical SMILES |
COC(=O)NC(C(=O)C1=CC=CO1)O |
sequence |
X |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


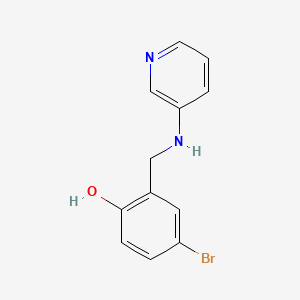
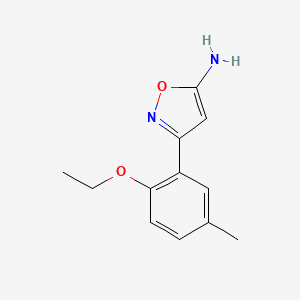
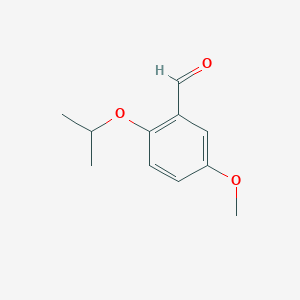
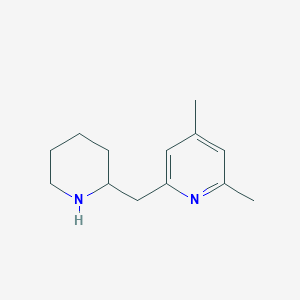

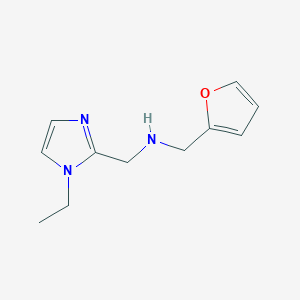

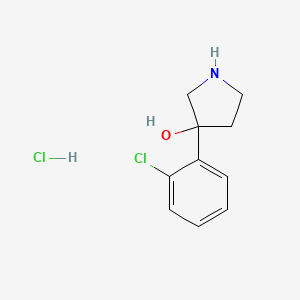
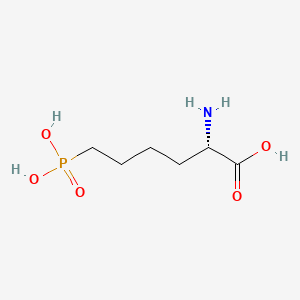
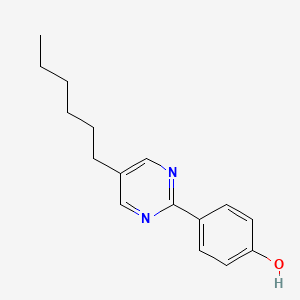
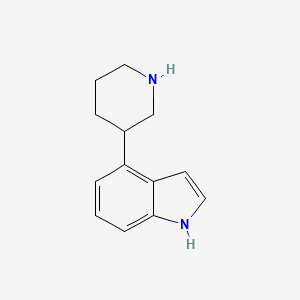
![2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1637051.png)
